molecular formula C17H15ClN2O3S B2890349 N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine CAS No. 301158-87-2

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine

Cat. No. B2890349
CAS RN: 301158-87-2
M. Wt: 362.83
InChI Key: ZHCLZYKTVLTSOC-UHFFFAOYSA-N
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Description

“N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine” is a compound that belongs to a class of molecules known as N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives . These compounds bear a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety .


Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The structures of these compounds are confirmed by spectral (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) data and elemental analysis results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectral data (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) and elemental analysis . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Scientific Research Applications

Transition-metal-free Intermolecular Amination

An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides has been developed, showcasing the potential for environmentally friendly intermolecular amidation processes. This method allows for the generation of various valuable nitrogen-containing compounds, highlighting its utility in the synthesis of complex organic molecules (Fan et al., 2009).

Synthesis and Antimicrobial Activities

New 1,2,4-triazole derivatives have been synthesized, demonstrating good to moderate antimicrobial activities against various microorganisms. This research underlines the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antiviral Activity of Sulfonamides

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Chen et al., 2010).

Synthesis of Formazans as Antimicrobial Agents

The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial applications, demonstrating moderate activity against bacterial and fungal strains (Sah et al., 2014).

Development of Thermally Stable Copolymers

The synthesis of aromatic poly(imide amide benzimidazole) copolymers showcases the potential for creating materials with high thermal stability and solubility in specific solvents, indicating their usefulness in high-performance applications (Wang & Wu, 2003).

Proton Conductive Polyimide Ionomer Membranes

Research into sulfonated polyimide copolymers containing NH, OH, or COOH groups for use in proton conductive membranes highlights the importance of these functional groups in improving proton conductivity, especially under low humidity conditions (Saito et al., 2010).

Mechanism of Action

While the exact mechanism of action of “N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine” is not specified in the retrieved papers, similar compounds have been reported to display antimicrobial, antiviral, and trypanocidal properties .

Future Directions

The promising therapeutic potential of these compounds has led to ongoing research . Future work may involve designing, obtaining, and characterizing novel analogs with a 4- [ (4-bromophenyl)sulfonyl]phenyl fragment and evaluating their in silico and in vitro antimicrobial, antioxidant, and toxicity properties with the aim of identifying new biologically active compounds .

properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLZYKTVLTSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine

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